N'-(2-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-409141 involves multiple steps, typically starting with the preparation of the core structure, 1H-thieno[2,3-c]pyrazole-5-carboxylic acid. This is followed by the introduction of various substituents to achieve the final compound. The reaction conditions often include:
Formation of the thieno[2,3-c]pyrazole core: This step involves cyclization reactions under acidic or basic conditions.
Substitution reactions: Introduction of the phenyl and methoxyphenyl groups through nucleophilic substitution reactions.
Hydrazide formation: The final step involves the formation of the hydrazide derivative under mild conditions, typically using hydrazine or its derivatives.
Industrial Production Methods
Industrial production of CL-409141 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
CL-409141 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of CL-409141, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities .
Scientific Research Applications
CL-409141 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: As an ENTPD-5 inhibitor, it is valuable in studying the role of this enzyme in cellular processes and disease states.
Medicine: Research into its potential therapeutic applications, particularly in diseases where ENTPD-5 is implicated, such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of CL-409141 involves the inhibition of ectonucleoside triphosphate diphosphohydrolase-5 (ENTPD-5). This enzyme plays a crucial role in the hydrolysis of nucleotides, and its inhibition can affect various cellular processes, including signal transduction and energy metabolism. The molecular targets and pathways involved include the modulation of ATP and ADP levels, impacting cellular energy balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
CL-387785: Another ENTPD-5 inhibitor with a different core structure.
CL-385319: Similar in its inhibitory action but with variations in substituents.
CL-403379: Shares some structural similarities but differs in its biological activity.
Uniqueness of CL-409141
CL-409141 stands out due to its specific substitution pattern and the presence of the thieno[2,3-c]pyrazole core, which imparts unique chemical and biological properties. Its ability to inhibit ENTPD-5 with high specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-17-12-19(28-21(17)25(24-14)16-9-4-3-5-10-16)20(26)23-22-13-15-8-6-7-11-18(15)27-2/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULXDKAZKBPOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=CC=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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